molecular formula C12H6Br2F2O2 B3042595 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one CAS No. 648408-65-5

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one

Cat. No.: B3042595
CAS No.: 648408-65-5
M. Wt: 379.98 g/mol
InChI Key: BUPUUYVDXBFMOZ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one is a halogenated aryl ketone featuring a dibrominated ethanone core linked to a furan ring substituted with a 2,4-difluorophenyl group. This structure combines electron-withdrawing fluorine atoms on the phenyl ring and bromine atoms on the ketone moiety, enhancing its electrophilic reactivity.

Properties

IUPAC Name

2,2-dibromo-1-[5-(2,4-difluorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2F2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPUUYVDXBFMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer bromine sources and environmentally friendly solvents may also be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of dibromo alcohols or partially reduced derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized compounds.

Scientific Research Applications

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and difluorophenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one with structurally related compounds, emphasizing molecular features, synthesis, and spectral properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Synthetic Route (Key Steps) Spectral Features (IR/NMR) Potential Applications
This compound C₁₂H₆Br₂F₂O₂ ~378.89 2,4-Difluorophenyl, 2-furyl, 2,2-dibromo Ketone, furan, halogens Halogenation of furyl-ethanone precursor C=O stretch (~1660–1680 cm⁻¹), Br-C vibrations (600–800 cm⁻¹) Pharmaceutical intermediates
2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one () C₁₂H₈ClFO₂ 238.65 2-Chloro-4-fluorophenyl, 2-furyl Ketone, furan, halogens Friedel-Crafts acylation or coupling C=O stretch (~1680 cm⁻¹), aromatic C-H bends (~3050 cm⁻¹) Organic synthesis intermediates
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one () C₁₀H₇F₂N₃O 235.18 2,4-Difluorophenyl, triazole Ketone, triazole, halogens Reaction of hydrazides with isothiocyanate C=O stretch (~1663–1682 cm⁻¹), NH stretches (~3150–3319 cm⁻¹) Antifungal agents
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one () C₈H₅BrF₂O 235.03 3,4-Difluorophenyl, bromo Ketone, halogens Halogenation of acetylated difluorophenyl C=O stretch (~1660 cm⁻¹), Br-C stretch (~550 cm⁻¹) Reactive intermediate in triazole synthesis
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one () C₈H₅BrCl₂O 276.94 2,4-Dichlorophenyl, bromo Ketone, halogens Halogen exchange or electrophilic substitution C=O stretch (~1670 cm⁻¹), Cl-C and Br-C vibrations Pesticide intermediates

Structural and Reactivity Comparisons

  • Halogen Effects: The target compound’s dibromo substitution enhances electrophilicity compared to mono-halogenated analogs (e.g., ). Chlorine and fluorine substituents () modulate electron density differently, with fluorine being more electron-withdrawing .
  • Aromatic Systems : The furyl group (, target) offers π-conjugation, whereas triazole-containing analogs () introduce heterocyclic reactivity for coordination or hydrogen bonding .
  • Synthetic Flexibility: Brominated ethanones (target, ) are prone to nucleophilic substitution, enabling derivatization into triazoles or thiazoles ().

Spectral Characterization

  • IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with related ketones (). Bromine vibrations (600–800 cm⁻¹) distinguish it from chloro- or fluoro-substituted analogs .
  • NMR Analysis : Aromatic protons on the 2,4-difluorophenyl group would exhibit splitting patterns distinct from chlorophenyl derivatives () .

Biological Activity

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one is an organic compound with the molecular formula C12_{12}H6_6Br2_2F2_2O2_2. This compound features two bromine atoms, a difluorophenyl group, and a furan ring, making it a subject of interest in various fields including medicinal chemistry and organic synthesis. Despite its potential applications, detailed information regarding its biological activity remains limited.

Molecular Structure

  • IUPAC Name : 2,2-dibromo-1-[5-(2,4-difluorophenyl)furan-2-yl]ethanone
  • Molecular Formula : C12_{12}H6_6Br2_2F2_2O2_2
  • Molecular Weight : 379.98 g/mol

Physical Properties

PropertyValue
AppearanceNot specified
SolubilityNot specified
Melting PointNot specified

Currently, the specific biological targets and mechanisms of action for this compound are not well characterized. However, compounds with similar structures often exhibit interactions with various biological pathways, including enzyme inhibition and receptor binding.

Related Studies

  • Tyrosinase Inhibition : Research on related furan derivatives has shown that certain compounds can inhibit mushroom tyrosinase activity. For example, (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives demonstrated significant inhibitory effects on tyrosinase with IC50_{50} values as low as 0.0433 µM for monophenolase activity . This suggests that derivatives of furan may have potential as skin-lightening agents or in treating hyperpigmentation.

Case Studies

While specific case studies on this compound are scarce, its structural analogs have been explored in various contexts:

  • Antimicrobial Activity : Compounds containing bromine and fluorine substituents have been noted for their antimicrobial properties. For instance, studies indicate that halogenated compounds can exhibit enhanced bioactivity against bacterial strains.
  • Antioxidant Properties : Some furan-based compounds have shown promising antioxidant activities in vitro. The presence of electron-withdrawing groups such as bromine and fluorine can enhance the stability of radical intermediates formed during oxidative stress.

Synthetic Routes

The synthesis typically involves the bromination of a precursor compound using bromine or N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane under controlled temperatures to ensure selectivity.

Reactivity Profile

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atoms may be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : Reduction can yield dibromo alcohols.
  • Oxidation Reactions : Oxidative processes may lead to carboxylic acids or other oxidized derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one

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